molecular formula C9H7BrO4 B063736 3-Bromo-5-(methoxycarbonyl)benzoic acid CAS No. 161796-10-7

3-Bromo-5-(methoxycarbonyl)benzoic acid

Cat. No.: B063736
CAS No.: 161796-10-7
M. Wt: 259.05 g/mol
InChI Key: QIXJVAGZPJKDGY-UHFFFAOYSA-N
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Description

3-Bromo-5-(methoxycarbonyl)benzoic acid (CAS 161796-10-7) is a halogenated benzoic acid derivative featuring a bromine atom at the 3-position and a methoxycarbonyl (-COOCH₃) group at the 5-position. Its molecular formula is C₉H₇BrO₄, with a molecular weight of 258.9 g/mol. This compound is synthesized via diazotization and bromination reactions, achieving yields up to 97% under optimized conditions (e.g., using CuBr₂ and n-butyl nitrite in acetonitrile) . It serves as a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting enzymes like MbtI in tuberculosis research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid typically involves the bromination of 5-(methoxycarbonyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Esterification Products: Esters of this compound.

    Hydrolysis Products: 3-Bromo-5-carboxybenzoic acid.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available aromatic compounds.
  • Bromination: Electrophilic aromatic substitution is used to introduce the bromine atom.
  • Esterification: The methoxycarbonyl group is introduced through esterification reactions.
  • Purification: Final products are purified using standard techniques such as recrystallization or chromatography.

Table 1: Synthetic Route Summary

StepReaction TypeKey ReagentsYield (%)
BrominationElectrophilic Aromatic SubstitutionBromine, Catalyst (FeBr3)Variable
EsterificationEsterificationMethanol, Acid CatalystHigh
PurificationChromatographySilica Gel>90

Scientific Research Applications

3.1 Pharmaceutical Development
this compound serves as a crucial intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising candidates for diabetes treatment. Research indicates that derivatives of this compound exhibit significant biological activity against SGLT2, making them valuable in developing new therapeutic agents .

3.2 Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationship (SAR) of SGLT2 inhibitors have highlighted the importance of bromoaryl groups, including those derived from this compound, in enhancing binding affinity and specificity for target receptors .

3.3 Agrochemical Applications
Beyond pharmaceuticals, this compound can be utilized in the synthesis of agrochemicals, where its ability to modify biological activity makes it suitable for developing herbicides or pesticides that target specific plant pathways .

Case Studies

Case Study 1: Synthesis of SGLT2 Inhibitors
A recent study demonstrated an efficient six-step process to synthesize SGLT2 inhibitors using this compound as an intermediate. The process achieved a total yield of approximately 24% on a scale of 70 kg per batch, showcasing its industrial viability .

Case Study 2: Development of New Agrochemicals
Research has explored the use of this compound in creating new agrochemical formulations aimed at enhancing crop yield while minimizing environmental impact. The modification of the benzoic acid framework allows for tailored activity against specific pests or diseases affecting crops .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methoxycarbonyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

The electronic and steric properties of substituents significantly influence the reactivity and applications of these benzoic acid derivatives:

  • Methoxycarbonyl (-COOCH₃) : Strong electron-withdrawing group (EWG), enhances acidity of the carboxylic acid (pKa ~2.5–3.0) and directs electrophilic substitution reactions .
  • Trifluoromethoxy (-OCF₃) : Highly electron-withdrawing, improves metabolic stability in drug candidates .
  • Nitro (-NO₂): Strong EWG, increases acidity and facilitates nucleophilic aromatic substitution .
  • Chloro (-Cl) : Moderate EWG, balances reactivity for cross-coupling reactions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity/Yield Key Applications References
3-Bromo-5-(methoxycarbonyl)benzoic acid C₉H₇BrO₄ 258.9 Not reported 97% yield Pharmaceutical intermediates, enzyme inhibitors
3-Bromo-5-(trifluoromethoxy)benzoic acid C₈H₄BrF₃O₃ 285.02 87–89 97% purity Medicinal chemistry, fluorinated analogs
3-Bromo-5-methoxybenzoic acid C₈H₇BrO₃ 231.05 Not reported 98% purity Suzuki-Miyaura coupling precursors
3-Bromo-5-chlorobenzoic acid C₇H₄BrClO₂ 235.35 Not reported High purity Agrochemicals, polymer additives
3-Bromo-5-nitrobenzoic acid C₇H₄BrNO₄ 245.9 Not reported Commercial Nitration studies, dye synthesis

Key Research Findings

  • Synthetic Utility : The methoxycarbonyl and bromine groups in this compound enable sequential functionalization. For example, it undergoes hydrolysis to 3-bromo-5-carboxybenzoic acid or amidation to form bioactive derivatives .
  • Pharmaceutical Relevance : Analogous compounds like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid () are critical intermediates for SGLT2 inhibitors, highlighting the scaffold’s importance in diabetes drug development .
  • Thermal Stability: The trifluoromethoxy derivative exhibits a distinct melting point (87–89°C), suggesting higher crystallinity compared to non-fluorinated analogs .

Industrial and Scalability Considerations

  • Cost-Effectiveness : Methoxycarbonyl derivatives are synthesized from low-cost starting materials like dimethyl terephthalate, enabling large-scale production (e.g., 70 kg/batch for related compounds) .
  • Challenges : Nitro and trifluoromethoxy substituents may require specialized handling (e.g., corrosive reagents, fluorination steps), increasing production complexity .

Biological Activity

3-Bromo-5-(methoxycarbonyl)benzoic acid is an aromatic compound with significant implications in medicinal chemistry and organic synthesis. Its biological activity is primarily associated with its role as an intermediate in the synthesis of various therapeutic compounds, particularly in the development of SGLT2 inhibitors, which are crucial in diabetes management.

  • Chemical Formula : C₉H₇BrO₄
  • Molecular Weight : 259.05 g/mol
  • Melting Point : 188-190 °C
  • Structure : This compound features a bromine atom and a methoxycarbonyl group attached to a benzoic acid framework, enhancing its reactivity and biological potential.

1. SGLT2 Inhibitors Development

This compound serves as a key intermediate in the synthesis of SGLT2 inhibitors, which are currently under investigation for their efficacy in treating type 2 diabetes. Research indicates that compounds derived from this acid exhibit significant biological activity against glucose transporters, which play a vital role in glucose reabsorption in the kidneys.

Case Study:
A study highlighted the synthesis of various SGLT2 inhibitors using derivatives of this compound. These inhibitors demonstrated promising results in preclinical trials, showcasing their potential to lower blood glucose levels effectively ( ).

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, varying the position of substituents on the aromatic ring can significantly alter its pharmacological properties.

Compound NameMolecular FormulaKey Features
3-Bromo-5-methylbenzoic acidC₈H₇BrO₂Contains a methyl group instead of methoxycarbonyl
4-Bromo-2-(methoxycarbonyl)benzoic acidC₉H₉BrO₄Bromine at position 4; different substitution pattern
2-Bromo-5-(methoxycarbonyl)benzoic acidC₉H₉BrO₄Bromine at position 2; different regioselectivity

These compounds exhibit unique properties based on their substitution patterns and functional groups, influencing their reactivity and biological activity significantly ().

Safety and Toxicity

This compound has been classified as an irritant. Proper handling and safety precautions should be observed during its synthesis and application in research settings ( ).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Bromo-5-(methoxycarbonyl)benzoic acid, and how do reaction conditions influence yield?

A practical six-step synthesis for structurally related brominated benzoic acid derivatives involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. For example, dimethyl terephthalate can serve as a starting material, with bromination achieved using bromine in acetic acid under controlled temperatures (60–70°C), yielding ~24% overall . Optimization of stoichiometry (e.g., 1.2 eq. Br₂) and purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : 1^1H and 13^{13}C NMR identify substitution patterns. For example, the methoxycarbonyl group shows a singlet at δ ~3.9 ppm (1^1H) and δ ~165 ppm (13^{13}C, carbonyl) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using mobile phases like acetonitrile/0.1% formic acid .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 273.95 for C₉H₇BrO₄) .

Q. How can solubility and stability challenges be addressed during experimental workflows?

The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO or DMF) for reactions. Stability studies under varying pH (4–9) and temperatures (4°C vs. 25°C) reveal degradation via ester hydrolysis; thus, storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for brominated benzoic acid derivatives?

X-ray crystallography using SHELXL (version 2018/3) enables refinement of twinned or high-resolution structures. For example, anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis clarify disorder in bromine substituents, with R₁ values <5% achievable via iterative least-squares refinement .

Q. How do electronic effects of the methoxycarbonyl group influence regioselective functionalization?

DFT calculations (B3LYP/6-311+G(d,p)) show the methoxycarbonyl group directs electrophilic substitution to the para position via resonance stabilization. Experimental validation: Sonogashira coupling with terminal alkynes under Pd(PPh₃)₄ catalysis selectively modifies the bromide site, yielding triisopropylsilylethynyl derivatives (75–80% yield) .

Q. What role does this compound play in metal-organic framework (MOF) design?

As a linker, its carboxylate and bromide groups facilitate coordination with transition metals (e.g., Zn²⁺ or Cu²⁺). Adsorption studies using modified activated carbon show enhanced Co²⁺ uptake (up to 120 mg/g) due to chelation at the benzoic acid moiety, verified by FTIR and BET surface area analysis .

Q. Methodological Guidance

Q. How to optimize reaction scalability for multi-step syntheses involving brominated intermediates?

Pilot-scale batches (70 kg/batch) employ flow chemistry for exothermic steps (e.g., bromination), ensuring temperature control (<5°C deviation). Process analytical technology (PAT) monitors intermediates via in-line Raman spectroscopy, reducing impurities (e.g., di-brominated byproducts <2%) .

Q. What computational tools predict feasible retrosynthetic pathways for derivatives?

AI-driven platforms (e.g., Template_relevance Reaxys) prioritize one-step routes using databases like PISTACHIO. For example, methyl esterification of 5-bromo-3-nitrobenzoic acid with MeOH/H₂SO₄ (80°C, 12 hr) is predicted with 89% plausibility .

Properties

IUPAC Name

3-bromo-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXJVAGZPJKDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626694
Record name 3-Bromo-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161796-10-7
Record name 3-Bromo-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(methoxycarbonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

3-Amino-5-(methoxycarbonyl)benzoic acid (1.0 g, 5.12 mmol, 1 eq.) was dissolved in 15% HBr (22.5 mL) at RT, then cooled to 0° C. with stirring. A 2.5 M aqueous solution of NaNO2 (2.3 mL, 5.64 mmol, 1.1 eq.) was added slowly via an addition funnel to generate the diazonium salt. In a separate flask, CuBr was partially dissolved in 15% HBr (9 mL) and cooled to 0° C. with stirring, to which the diazonium salt solution was subsequently added. A slight exotherm was observed. The reaction was stirred at RT for 30 minutes then carefully heated at 70° C. for 1 hour. The reaction was worked up by filtering off insoluble material as crude product. The solids were dissolved in water/EtOAc and the layers separated. The aqueous layer was extracted again with EtOAc. The organic layers were combined, dried over sodium sulfate and concentrated to give an off-white solid. The product was purified over silica gel in 1:1 hexanes/EtOAc to 100% EtOAc to 4:1 methylene chloride/MeOH to yield 3-bromo-5-(methoxycarbonyl)benzoic acid (0.90 g, 3.47 mmol, 68% yield) as a white solid. MS found: (M−H)+=257/259.
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1 g
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22.5 mL
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aqueous solution
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2.3 mL
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diazonium salt
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diazonium salt
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9 mL
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[Compound]
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CuBr
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solvent
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Synthesis routes and methods II

Procedure details

Add a solution of NaOH pellets (3.66 g, 91.5 mmol) in methanol (200 mL) to dimethyl-5-bromoisophthalate (25 g) and stir the resulting solution overnight at room temperature. Add water (300 mL) and extract with dichloromethane (3×200 mL). Acidify the aqueous with 5 N HCl (20 mL), filter the precipitate and dry to give a mixture of the title compound and 5-bromo-isophthalic acid in about a 6:4 ratio by LCMS (18.2 g crude).
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25 g
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200 mL
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Synthesis routes and methods III

Procedure details

To a solution of dimethyl 5-bromoisophthalate (6.2 g, 22.7 mmol) in methanol (10 mL) and tetrahydrofuran (10 mL) was added dropwise NaOH (1.0 M in water; 20.4 mL, 20.4 mmol). The reaction mixture was stirred at ambient temperature. After 18 h, the mixture was concentrated. Ethyl acetate was added and the mixture was extracted with water (2×). The combined aqueous layer was adjust to pH=3 using HCl (6.0 M in water). This mixture was extracted with ethyl acetate (2×). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated (4.9 g).
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6.2 g
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reactant
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20.4 mL
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10 mL
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10 mL
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solvent
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Synthesis routes and methods IV

Procedure details

Dimethyl-5-bromoisophthalate (3 g, 11.0 mmol) was dissolved in acetone-H2O (2:1 v/v, 60 mL) and NaOH (0.40 g, 11.0 mmol) was added. The reaction mixture was allowed to stir for 4 h. Acetone was removed under reduced pressure and the aqueous layer was washed with EtOAc, acidified to pH ˜2-3 using 1.5N HCl, and extracted with EtOAc. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure to yield 3-bromo-5-(methoxycarbonyl)benzoic acid (2.55 g, yield 89%): 1H NMR (300 MHz, DMSO-d6) δ 13.75 (br s, 1H), 8.40 (d, J=1.0 Hz, 1H), 8.26 (d, J=1.4 Hz, 1H), 8.23 (d, J=1.0 Hz, 1H), 3.89 (s, 3H). MS (ESI) m/z: Calculated for C9H7BrO4: 257.95. found: 258.0 (M+H)+.
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3 g
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60 mL
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0.4 g
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Synthesis routes and methods V

Procedure details

Dimethyl 5-bromobenzene-1,3-dicarboxylate (5 g, 18.3 mmol, 1.0 eq) was dissolved in THF (50 mL) and LiOH.H2O (1.1 g, 27.5 mmol, 1.5 eq) and H2O (10 mL) were added. The mixture was stirred at room temperature overnight. The THF was removed in vacuo and the aqueous phase acidified with diluted HCl. The aqueous phase was extracted with EtOAc, dried (Na2SO4), filtered and evaporated in vacuo. The residue obtained was purified by column chromatography (CH2Cl2:MeOH, 50:1) to give the title compound as a white solid (3 g, 63%).
Quantity
5 g
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Reaction Step One
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50 mL
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LiOH.H2O
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1.1 g
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10 mL
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reactant
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Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
3-Bromo-5-(methoxycarbonyl)benzoic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
3-Bromo-5-(methoxycarbonyl)benzoic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
3-Bromo-5-(methoxycarbonyl)benzoic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
3-Bromo-5-(methoxycarbonyl)benzoic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
3-Bromo-5-(methoxycarbonyl)benzoic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
3-Bromo-5-(methoxycarbonyl)benzoic acid

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